molecular formula C4H6O4S2 B1196315 2,3-Dimercaptosuccinic acid CAS No. 2418-14-6

2,3-Dimercaptosuccinic acid

Cat. No.: B1196315
CAS No.: 2418-14-6
M. Wt: 182.2 g/mol
InChI Key: ACTRVOBWPAIOHC-UHFFFAOYSA-N
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Description

A mercaptodicarboxylic acid used as an antidote to heavy metal poisoning because it forms strong chelates with them.

Scientific Research Applications

  • Chronic Arsenic Poisoning Treatment : A study conducted by Mazumder et al. (1998) on the efficacy of 2,3-dimercaptosuccinic acid in treating chronic arsenic poisoning due to drinking arsenic-contaminated water showed no significant improvement in clinical or biochemical benefits or any histopathological improvement of skin lesions in patients.

  • Lead Poisoning in Children : Graziano et al. (1988) conducted a dose-response study of oral this compound in children with elevated blood lead concentrations. They found that higher doses of DMSA were significantly more effective than lower doses or intravenously administered CaNa2EDTA in reducing blood lead levels and restoring erythrocyte delta-aminolevulinic acid dehydratase activity.

  • Protection Against Sodium Arsenite : A study by Tadlock and Aposhian (1980) demonstrated that this compound is active orally for the protection of mice against the lethal effects of sodium arsenite.

  • Lead Intoxication Treatment : Graziano et al. (1985) found that 2,3‐Dimercaptosuccinic acid was effective in reducing blood lead levels and improving clinical symptoms and biochemical indices of lead toxicity in adults with elevated blood lead concentrations.

  • Heavy Metal Poisoning Treatment : Graziano (1986) discussed the development of This compound as an effective treatment for occupational plumbism and potent drug for childhood lead intoxication.

  • Influence on Lead Absorption : Kapoor et al. (1989) investigated the influence of this compound on gastrointestinal lead absorption and whole-body lead retention, finding that DMSA significantly decreased whole-body Pb retention.

  • Radioisotope Complexes : Staník et al. (2012) provided a review on this compound's stable complexes with a wide range of metal ions, highlighting its applications in radiopharmacy and treatment of heavy metal intoxications.

  • Safety and Efficacy in Lead Toxicity : Chisolm (2000) evaluated the safety and efficacy of meso-2,3-dimercaptosuccinic acid in children with lead toxicity, finding significant decreases in blood lead concentration during therapy.

Future Directions

Initial data has shown encouraging results for the treatment of mercury and arsenic poisoning with DMSA . It has also shown promise to be considered as a potential future chelating agent/antidote not only for arsenic but also for a few other heavy metals like lead, mercury, cadmium, and gallium arsenide .

Biochemical Analysis

Biochemical Properties

2,3-Dimercaptosuccinic acid plays a crucial role in biochemical reactions due to its strong chelating properties. It interacts with various metal ions, including lead (Pb²⁺), mercury (Hg²⁺), and arsenic (As³⁺), forming stable complexes that are excreted through the urine. The thiol groups in this compound bind to these metal ions, effectively mobilizing them from tissues and reducing their toxic effects. Additionally, this compound has been shown to interact with enzymes such as delta-aminolevulinic acid dehydratase, which is inhibited by lead. By chelating lead, this compound helps restore the activity of this enzyme, thereby mitigating the biochemical disruptions caused by heavy metal poisoning .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cardiomyocytes, for example, this compound-modified iron oxide nanoparticles have been shown to reduce intracellular reactive oxygen species (ROS) levels due to their peroxidase-like activity. This reduction in ROS levels helps protect cells from oxidative stress and maintains cellular function . Additionally, this compound influences cell signaling pathways and gene expression. In mouse macrophage RAW264.7 cells, this compound-coated iron oxide nanoparticles altered the transcription of genes related to iron homeostasis, indicating its impact on cellular metabolism and gene regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate metal ions through its thiol groups. This chelation process forms stable, water-soluble complexes that are excreted by the kidneys. The binding of this compound to metal ions such as lead, mercury, and arsenic prevents these metals from interacting with critical biomolecules, thereby reducing their toxicity . Additionally, this compound can cross the blood-brain barrier in mice, suggesting its potential to chelate metals in the central nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the chelation of lead by this compound peaks within a few hours of administration, with urinary lead excretion plateauing after six to eight hours . The stability and degradation of this compound in biological systems are crucial for its long-term efficacy. In vitro and in vivo studies have demonstrated that this compound remains effective in reducing heavy metal levels over extended periods, although repeated dosing may be necessary to maintain its therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, a dose of 20 mg/kg body weight per day has been shown to mitigate lead-induced oxidative stress and restore antioxidant enzyme activities . Higher doses may lead to adverse effects such as ataxia, convulsions, and labored respiration . It is essential to determine the optimal dosage to balance efficacy and safety in treating heavy metal poisoning.

Metabolic Pathways

This compound is involved in metabolic pathways that facilitate the excretion of heavy metals. Upon administration, it is rapidly absorbed and metabolized, primarily forming mixed disulfides with L-cysteine . These metabolites are excreted in the urine, effectively removing the chelated metals from the body. The metabolic pathways of this compound also involve interactions with enzymes such as delta-aminolevulinic acid dehydratase, which is inhibited by lead .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic effects. Approximately 20 percent of an oral dose is absorbed from the gastrointestinal tract, with 95 percent of the absorbed compound binding to plasma proteins such as albumin . This binding facilitates the transport of this compound to various tissues, where it can chelate metal ions and promote their excretion. The distribution of this compound is influenced by its interaction with transporters and binding proteins, which help localize the compound to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. In cardiomyocytes, this compound-modified iron oxide nanoparticles are primarily distributed in the cytoplasm . This localization allows the compound to interact with intracellular metal ions and reduce oxidative stress. Additionally, the targeting of this compound to specific cellular compartments may be influenced by post-translational modifications and targeting signals, which direct the compound to areas where it can exert its chelating effects .

Properties

IUPAC Name

2,3-bis(sulfanyl)butanedioic acid
Source PubChem
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InChI

InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ACTRVOBWPAIOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)S)(C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

304-55-2 (Parent)
Record name Dimercaptosuccinic acid
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DSSTOX Substance ID

DTXSID10859324
Record name 2,3-Dimercaptobutanedioic acid
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Molecular Weight

182.2 g/mol
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Physical Description

Solid
Record name Succimer
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Solubility

2.43e+00 g/L
Record name Succimer
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CAS No.

2418-14-6, 304-55-2
Record name Dimercaptosuccinic acid
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Record name Butanedioic acid, 2,3-dimercapto-
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Melting Point

193 °C
Record name Succimer
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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